3-(Trifluoromethylthio)phenyl isothiocyanate
Overview
Description
3-(Trifluoromethylthio)phenyl isothiocyanate is an isothiocyanate derivative with the molecular formula C8H4F3NS2 . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)phenyl isothiocyanate typically involves the reaction of 3-(Trifluoromethylthio)aniline with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise monitoring of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethylthio)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
Scientific Research Applications
3-(Trifluoromethylthio)phenyl isothiocyanate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)phenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethylthio)phenyl isothiocyanate
- 3-Bromophenyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
Uniqueness: 3-(Trifluoromethylthio)phenyl isothiocyanate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific chemical and biological activities .
Properties
IUPAC Name |
1-isothiocyanato-3-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPEUKZYDFXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402981 | |
Record name | 3-(Trifluoromethylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42729-26-0 | |
Record name | 3-(Trifluoromethylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethylthio)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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